molecular formula C20H20ClN3O4 B2537576 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide CAS No. 941986-90-9

5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide

Cat. No. B2537576
CAS RN: 941986-90-9
M. Wt: 401.85
InChI Key: SILPIFWONGLESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide, also known as CTN-309, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. CTN-309 belongs to the class of small molecules that can selectively target cancer cells, making it a promising candidate for cancer therapy.

Scientific Research Applications

Synthesis and Chemical Properties

  • Prodrug Potential and Bioreductive Activation : The compound's related analogs, such as 5-nitrofuran derivatives, have been synthesized and studied for their potential as bioreductively activated pro-drug systems. These compounds can be engineered to release therapeutic drugs selectively in hypoxic solid tumors, suggesting a pathway for 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide to act similarly in targeted cancer therapy (Berry et al., 1997).

Structural Analysis and Crystallography

  • Crystallographic Studies : Research on isomeric compounds related to 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide, involving hydrogen-bonded cocrystals of nitroquinoline derivatives, showcases the importance of structural analysis in understanding the compound's interactions and stability. Such studies can aid in designing drugs with improved efficacy and reduced side effects by analyzing the crystal structures of similar compounds (Gotoh & Ishida, 2019).

Catalytic and Synthetic Applications

  • Catalysis and Synthesis : The synthesis of 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide and related compounds involves complex chemical reactions that highlight the compound's role in synthesizing novel heterocyclic compounds. These synthetic pathways are crucial for the development of new pharmaceuticals and materials with specific functions and properties. Studies on the reductive chemistry of nitrobenzamides, for example, provide insights into the electron-affinic properties of such compounds and their potential applications in medicinal chemistry (Palmer et al., 1995).

Potential Biological and Pharmacological Applications

  • Biological Reduction and Drug Design : The compound's structural and chemical properties suggest its suitability for investigation as a prodrug, where its bioreductive cleavage in hypoxic conditions could be leveraged to release active pharmaceutical agents selectively within the body. This property is particularly relevant in the context of cancer treatment, where targeting hypoxic tumor cells without affecting healthy tissue is a significant challenge. The research into nitroaromatic compounds as bioreductively activated substrates offers a foundation for exploring such applications (Burke et al., 2011).

properties

IUPAC Name

5-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c1-12(2)20(26)23-9-3-4-13-5-7-15(11-18(13)23)22-19(25)16-10-14(21)6-8-17(16)24(27)28/h5-8,10-12H,3-4,9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILPIFWONGLESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide

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